
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with hydrazine in the presence of a solvent like diethyl ether . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve consistent yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide, particularly as a COX-2 inhibitor, involves the inhibition of the cyclooxygenase-2 enzyme. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound can reduce inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with potential biological activities.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A compound with similar structural features but different functional groups.
Uniqueness
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor sets it apart from other pyrazole derivatives, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H8ClN3S |
|---|---|
Peso molecular |
189.67 g/mol |
Nombre IUPAC |
4-chloro-N-ethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C6H8ClN3S/c1-2-8-6(11)10-4-5(7)3-9-10/h3-4H,2H2,1H3,(H,8,11) |
Clave InChI |
FEPWNDWMRSIHET-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)N1C=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


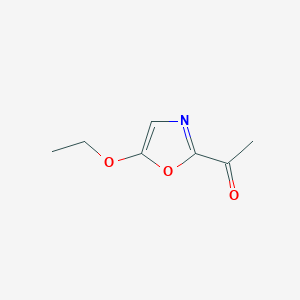
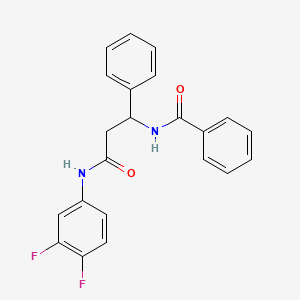

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

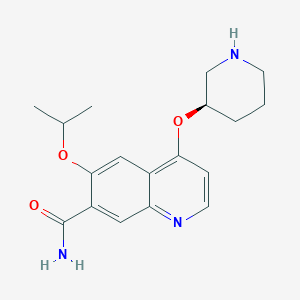
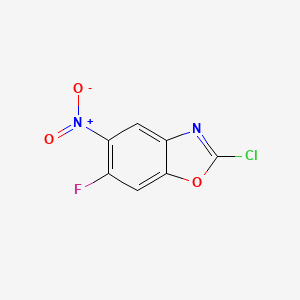
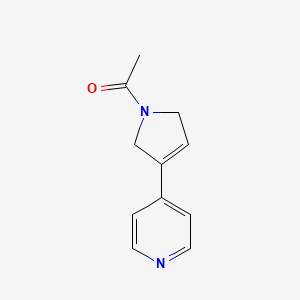
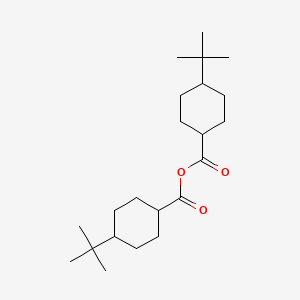
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
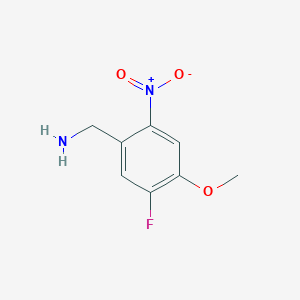
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
